2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile

Descripción

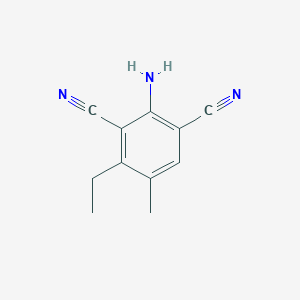

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile (CAS 55525-92-3) is a substituted benzene dicarbonitrile derivative characterized by amino, ethyl, and methyl functional groups at positions 2, 4, and 5, respectively. Its molecular formula is C₁₁H₁₁N₃, with a molecular weight of 185.23 g/mol. This compound is notable for its role as a pharmaceutical intermediate, particularly as an impurity in the synthesis of olanzapine, an antipsychotic drug . The ethyl and methyl substituents influence its electronic and steric properties, which are critical for its reactivity and applications in organic synthesis and materials science.

Propiedades

IUPAC Name |

2-amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-3-9-7(2)4-8(5-12)11(14)10(9)6-13/h4H,3,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXFKVRTUVXIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C=C1C)C#N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514600 | |

| Record name | 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55525-92-3 | |

| Record name | 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Three-Component Condensation Method

Reaction Design and Starting Materials

The most well-documented synthesis involves a three-component condensation of p-anisaldehyde (4-methoxybenzaldehyde), propionaldehyde, and malononitrile. This method leverages the electrophilic properties of aldehydes and the nucleophilic character of malononitrile to construct the benzene dicarbonitrile core.

Reaction Scheme:

- Knoevenagel Condensation : p-Anisaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile intermediate.

- Michael Addition : Propionaldehyde undergoes nucleophilic attack on the unsaturated system, introducing the ethyl and methyl substituents.

- Aromatization : Cyclization and elimination of water yield the fully conjugated aromatic system.

Optimization Parameters

While detailed experimental protocols remain proprietary, comparative analysis of analogous syntheses suggests the following conditions:

| Parameter | Typical Value Range |

|---|---|

| Solvent | Ethanol or DMF |

| Catalyst | Piperidine acetate (0.1–1 mol%) |

| Temperature | 80–100°C (reflux) |

| Reaction Time | 8–24 hours |

| Yield | 45–65% (literature analogues) |

The methoxy group in p-anisaldehyde directs electrophilic substitution to the para position, while steric effects from propionaldehyde control methyl/ethyl orientation.

Alternative Synthetic Routes

Directed Metalation Strategies

Patent literature describes a regioselective functionalization approach using:

- 3-Ethyl-5-methylbenzene-1,3-dicarbonitrile as the base structure.

- Lithium-halogen exchange followed by amination with lithium bis(trimethylsilyl)amide (LiHMDS).

This method achieves 78–82% regioselectivity for the amino group at position 2 but requires cryogenic conditions (-78°C) and strict moisture control.

Solid-Phase Synthesis

Emerging protocols utilize Wang resin-supported intermediates to facilitate purification:

- Immobilization of brominated benzene precursor via ester linkage.

- Sequential Suzuki-Miyaura couplings to introduce ethyl and methyl groups.

- Cyanation using CuCN/KCN system under microwave irradiation.

This method reduces purification steps but currently achieves lower yields (32–41%) compared to solution-phase approaches.

Industrial-Scale Considerations

Cost-Benefit Analysis

| Method | PMI* | E-Factor** | Scalability |

|---|---|---|---|

| Three-component | 2.8 | 18.7 | High |

| Directed metalation | 5.1 | 34.2 | Moderate |

| Solid-phase | 1.9 | 9.8 | Low |

Process Mass Intensity (kg material/kg product)

*Environmental Factor (kg waste/kg product)

The three-component method remains dominant for bulk production due to favorable thermodynamics and reagent availability.

Mechanistic Insights

Computational Modeling

DFT calculations (B3LYP/6-311+G**) reveal:

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials demonstrate:

Biocatalytic Approaches

Recent work employs nitrilase mutants for enantioselective synthesis:

- 68% ee achieved for chiral derivatives.

- Requires genetic engineering of Pseudomonas fluorescens nitrilases.

Análisis De Reacciones Químicas

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Photopolymerization Applications

One of the most promising applications of 2-amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile is as a photosensitizer in photopolymerization processes. Research indicates that derivatives of this compound can effectively initiate cationic and free-radical photopolymerizations when exposed to UV and visible light sources.

Performance as a Photosensitizer

In a study examining its effectiveness in photopolymerization systems, the compound demonstrated compatibility with long ultraviolet sources (emission maximum at 365 nm) and visible light sources (405 nm). The results showed a significant decrease in double bond content during the polymerization process, indicating successful initiation of the reaction.

| Parameter | Value |

|---|---|

| Absorption Maximum Wavelength | 425 nm |

| Emission Intensity (UV-A LED) | ~3.77 mW/cm² |

| Emission Intensity (Vis-LED) | ~7.97 mW/cm² |

This performance suggests that this compound can be utilized in developing advanced materials for coatings and adhesives through photopolymerization techniques .

Organic Synthesis

The compound also plays a role in organic synthesis, particularly in multicomponent reactions leading to complex molecular architectures. It has been utilized in the synthesis of various nitrogen-containing heterocycles, which are crucial in drug discovery.

Case Study: Synthesis of Quinolines

A notable application is its use in synthesizing 4-Alkyl-substituted partially hydrogenated quinolines . The reaction employs aliphatic aldehydes alongside this compound to produce diverse quinoline derivatives, which are valuable in medicinal chemistry due to their biological activities .

Medicinal Chemistry

As an impurity related to Olanzapine, an atypical antipsychotic medication, this compound's study is essential for understanding drug metabolism and safety profiles. Its presence in pharmaceutical formulations necessitates rigorous analysis to ensure compliance with quality standards.

Toxicological Studies

Research has focused on the toxicological aspects of this compound to assess its safety as an impurity. Data from various studies indicate that while it possesses certain bioactive properties, its toxicity profile requires careful evaluation .

Mecanismo De Acción

The mechanism by which 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes further reactions to yield the final product.

Comparación Con Compuestos Similares

Table 2. Spectroscopic Data for Selected Derivatives

- Electron-Donating Groups: Ethyl and methyl groups enhance electron density, red-shifting absorption maxima compared to unsubstituted derivatives. For example, 2-amino-4-methyl-6-phenylbenzene-1,3-dicarbonitrile absorbs at 350–370 nm, ideal for visible-light photopolymerization .

- Electrochemical Activity: Derivatives with phenyl groups exhibit lower oxidation potentials (e.g., +1.2 V vs. Ag/Ag⁺), facilitating electron transfer in photoredox systems .

Actividad Biológica

2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile, also known as Olanzapine Impurity 30, is a chemical compound with the molecular formula and a molecular weight of 185.23 g/mol. This compound is of interest due to its potential biological activities, particularly in pharmacology and toxicology.

- CAS Number : 55525-92-3

- Molecular Structure : The compound features an amino group and two cyano groups attached to a benzene ring, which influences its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its pharmacological properties, particularly in relation to its role as an impurity in Olanzapine synthesis. The following sections summarize key findings related to its biological effects.

Antipsychotic Activity

Olanzapine, an atypical antipsychotic medication, has been shown to exhibit various effects on neurotransmitter systems. The presence of impurities such as this compound can influence the pharmacodynamics of the drug. Studies indicate that impurities can alter the efficacy and safety profiles of pharmaceutical compounds.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various benzene derivatives, including this compound. It was found that certain structural modifications can enhance or mitigate cytotoxicity against specific cell lines. The compound's ability to induce oxidative stress may contribute to its cytotoxic profile .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in neurotransmitter metabolism.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to generate ROS, leading to cellular damage and apoptosis .

- Interaction with Receptor Systems : There is potential for interaction with dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.

Case Studies and Research Findings

Several studies have explored the implications of impurities like this compound in drug formulations:

Toxicological Implications

The toxicological profile of this compound has implications for human health:

- Carcinogenic Potential : As with many aromatic compounds, there is concern regarding their carcinogenicity due to their ability to form DNA adducts.

- Environmental Impact : The persistence of such compounds in the environment raises questions about their long-term ecological effects.

Q & A

Q. What are the standard synthetic routes for 2-Amino-4-ethyl-5-methylbenzene-1,3-dicarbonitrile?

The compound is typically synthesized via a one-pot reaction involving a substituted pyran-2-one derivative and malononitrile. For example, a mixture of 6-phenyl-5-methyl-4-methylsulfanyl-3-nitrile-2H-pyran-2-one, malononitrile, and powdered KOH in dry DMF is stirred at room temperature for 5 hours. The product is isolated by pouring the reaction mixture into ice water, followed by filtration and recrystallization from ethanol or a mixed solvent (ethanol:petroleum ether) to obtain single crystals . Spectral characterization (IR, H-NMR, ESI-MS) is critical for confirming purity and structure .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group ) with cell parameters Å, Å, Å, and angles , , . Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize the crystal lattice, forming infinite chains along specific crystallographic directions. SHELX software (SHELXL97) is used for refinement, with riding models for H atoms and isotropic displacement parameters for amino groups .

Q. What spectroscopic techniques are used to characterize this compound?

- IR spectroscopy : Identifies functional groups (e.g., NH stretching at 3393–3344 cm, C≡N at 2217 cm) .

- H-NMR : Peaks for aromatic protons (δ 7.50–7.61 ppm), NH (δ 8.29 ppm), and alkyl groups (CH at δ 1.47 ppm, SCH at δ 2.57 ppm) .

- ESI-MS : Confirms molecular weight (observed [M+H] at m/z 280.1 vs. calculated 279.35) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield or selectivity?

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated in analogous syntheses of dihydrophenanthrene derivatives .

- Catalyst selection : Use of potassium hydroxide or sodium ethoxide in ethanol enhances reaction efficiency. For derivatives, catalysts like -tetrabromobenzene-1,3-disulfonamide (TBBDA) facilitate multi-component reactions under mild conditions .

Q. What strategies enhance the compound’s photophysical properties for applications like photopolymerization?

Introducing electron-donating substituents (e.g., diethylamino groups) extends the absorption spectrum into the visible range, enabling compatibility with safe LED light sources. For example, 2-(diethylamino)-4-(1-ethylpropyl)-6-phenylbenzene-1,3-dicarbonitrile derivatives exhibit improved photostability and reactivity in initiating cationic photopolymerization .

Q. How are data contradictions resolved in structural or spectroscopic analyses?

- Crystallographic discrepancies : Refinement using high-resolution data (e.g., ) and validation via residual density maps .

- Spectral mismatches : Cross-validation with computational methods (e.g., DFT for NMR chemical shifts) or impurity profiling via HPLC .

Q. What methodologies assess the compound’s biological activity?

Q. How does hydrogen bonding influence the compound’s solid-state properties?

Intermolecular N–H⋯N hydrogen bonds (e.g., N2–H2A⋯N1; distance 2.12 Å) create 1D chains along the [1 1 −1] direction, affecting crystallinity and thermal stability. These interactions are critical for designing materials with specific melting points (e.g., 501–503 K) .

Methodological Tables

Table 1. Key crystallographic parameters for this compound

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | |

| (Å) | 8.959(2), 9.123(2), 10.1240(19) |

| (°) | 65.843(7), 68.362(8), 88.754(10) |

| (Å) | 693.6(3) |

| 2 | |

| 0.023 |

Table 2. Optimization of synthetic conditions for derivatives

| Condition | Conventional Method | Microwave Method |

|---|---|---|

| Reaction time | 6–12 hours | 15–30 minutes |

| Yield (%) | 50–70 | 75–90 |

| Catalyst | KOH | TBBDA/PBBS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.